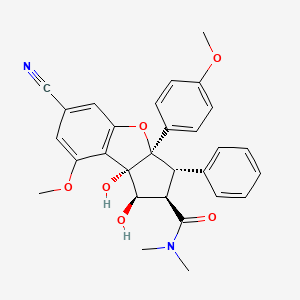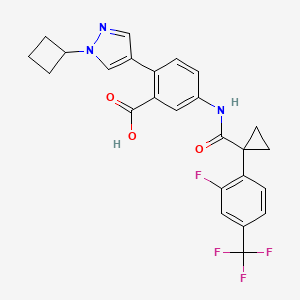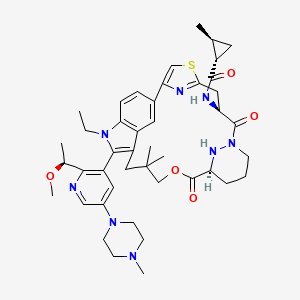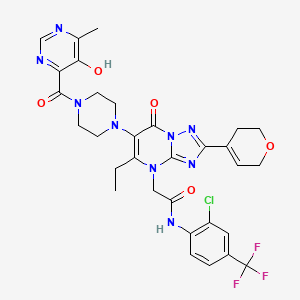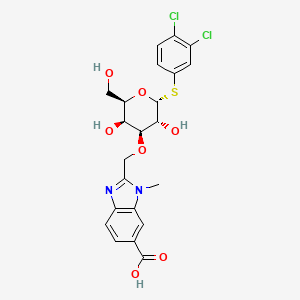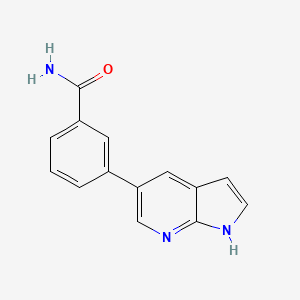
Cdk8-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK8-IN-13 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. This compound has emerged as a promising compound for inhibiting cancer cell function, making it a potential candidate for cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK8-IN-13 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or amide to form this compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to minimize by-products and maximize the desired product. The process is scaled up in a controlled environment to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
CDK8-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives of this compound .
Scientific Research Applications
CDK8-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 8 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes, including transcription regulation, cell cycle control, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinase 8 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinase 8
Mechanism of Action
CDK8-IN-13 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors and other proteins. By inhibiting cyclin-dependent kinase 8, this compound disrupts the phosphorylation process, leading to altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
CDK8-IN-13 is compared with other cyclin-dependent kinase 8 inhibitors, such as:
Cortistatin A: A natural product with potent cyclin-dependent kinase 8 inhibitory activity.
SEL120-34A: A synthetic inhibitor that has shown efficacy in preclinical studies.
BI-1347: Another synthetic inhibitor with high selectivity for cyclin-dependent kinase 8
Uniqueness
This compound stands out due to its high selectivity and potency in inhibiting cyclin-dependent kinase 8. Its unique chemical structure allows for effective binding to the active site of cyclin-dependent kinase 8, making it a valuable tool for studying the role of cyclin-dependent kinase 8 in various biological processes and for developing targeted cancer therapies .
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)10-3-1-2-9(6-10)12-7-11-4-5-16-14(11)17-8-12/h1-8H,(H2,15,18)(H,16,17) |
InChI Key |
PQAJMNITAQGSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
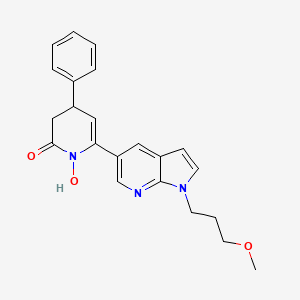
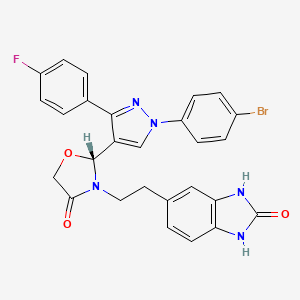
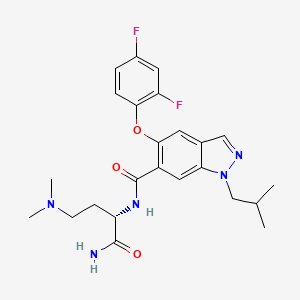
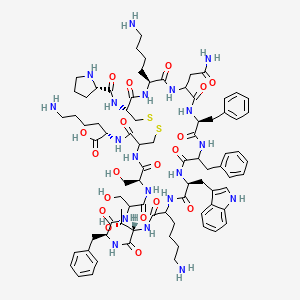
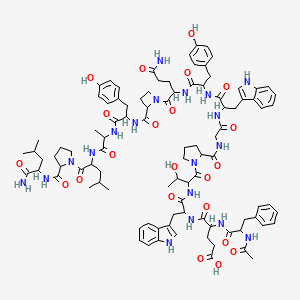

![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
